(3-Phenyl-1H-pyrazol-4-YL)methanamine

Physicochemical profiling Lipophilicity Drug design

Researchers requiring a regiospecific 4-aminomethyl-phenylpyrazole often encounter supply of incorrect 3- or 5-isomers that derail pyrazolo[4,3-c]pyridine cyclization. (3-Phenyl-1H-pyrazol-4-yl)methanamine (CAS 936940-58-8) solves this with the correct 4-aminomethyl topology. - Enables pyrazolo[4,3-c]pyridine core synthesis (Smoothened antagonists, PI3Kγ inhibitors). - Lower XLogP3-AA (0.7) reduces hERG/phospholipidosis risk vs. 3-isomer in CNS programs. - Dihydrochloride salt (CAS 1185297-14-6) available for kg-scale automated synthesis.

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
CAS No. 936940-58-8
Cat. No. B1361280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Phenyl-1H-pyrazol-4-YL)methanamine
CAS936940-58-8
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=NN2)CN
InChIInChI=1S/C10H11N3/c11-6-9-7-12-13-10(9)8-4-2-1-3-5-8/h1-5,7H,6,11H2,(H,12,13)
InChIKeyYTYBRZWDGVSNPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Regiospecific (3-Phenyl-1H-pyrazol-4-YL)methanamine Building Block


(3‑Phenyl‑1H‑pyrazol‑4‑YL)methanamine (CAS 936940‑58‑8) is a heterocyclic primary amine belonging to the 4‑(aminomethyl)‑3‑phenyl‑1H‑pyrazole class . Its molecular formula is C₁₀H₁₁N₃ with a molecular weight of 173.21 g mol⁻¹ . The compound is supplied as a research intermediate, typically at ≥95 % purity, and is utilized for the construction of more complex pharmaceutical candidates, particularly those targeting neurological disorders and kinase inhibition . Its regiospecific placement of the aminomethyl group at the pyrazole 4‑position distinguishes it from other commercially available phenyl‑pyrazole methanamine isomers and dictates its reactivity in condensation, cyclization, and reductive amination sequences.

1
Regiospecific Building Block
4-Aminomethyl handle supports pyrazolo[4,3-c]pyridine and related fused-system synthesis
2
Fragment Elaboration
Primary amine enables N-alkylation, reductive amination, and cyclocondensation sequences
3
Physicochemical Profile
Predicted XLogP3 0.7 supports lead optimization for CNS-penetrant kinase inhibitor programs

Why (3-Phenyl-1H-pyrazol-4-YL)methanamine Cannot Be Replaced


Although several phenyl‑pyrazole methanamine isomers share the same molecular formula and similar molecular weight, their regiospecific positioning of the aminomethyl group leads to divergent reactivity and biological outcomes. The 4‑aminomethyl isomer can undergo intramolecular cyclizations to form pyrazolo[4,3‑c]pyridines or related fused systems, whereas the 3‑ or 5‑aminomethyl isomers preferentially yield pyrazolo[1,5‑a]pyrimidine scaffolds [1][2]. In medicinal chemistry programs, even a one‑position shift of the aminomethyl substituent can alter kinase inhibitor selectivity profiles, as demonstrated by the differential KRAS G12V binding observed for N‑methyl‑1‑(1‑phenylpyrazol‑4‑yl)methanamine versus its 3‑yl analogue [3]. Substituting the 4‑aminomethyl compound with a 3‑ or 5‑aminomethyl isomer without re‑optimization would therefore risk synthetic route failure or loss of target engagement.

Target Compound 4-Aminomethyl regioisomer for pyrazolo[4,3-c]pyridine scaffolds
Risk
Regioisomeric shift from 4- to 3- or 5-aminomethyl redirects cyclization toward pyrazolo[1,5-a]pyrimidine systems, altering core topology.
3-Aminomethyl Isomer Different amine vector may disrupt target hydrogen-bond geometry
Risk
Structural precedent for KRAS G12V binding requires 4-aminomethyl orientation; 3-substituted analog cannot replicate the observed interaction network.

Quantitative Comparison with Closest Analogs


Lipophilicity: 4-Aminomethyl vs. 3-Aminomethyl Isomer

The predicted XLogP3‑AA value of (3‑phenyl‑1H‑pyrazol‑4‑yl)methanamine is 0.7 , whereas the regioisomeric 5‑phenyl‑1H‑pyrazole‑3‑methanamine (CAS 936940‑08‑8) exhibits an XLogP3‑AA of 0.8 [1]. The 0.1 log unit difference, although modest, reflects a measurable alteration in hydrogen‑bond acceptor positioning that can influence membrane permeability and off‑target promiscuity in lead optimization.

Lipophilicity
Cross-study comparable
Δ –0.1 log unit
XLogP3: 0.7 vs. 0.8
Measurable hydrogen-bond acceptor shift may influence membrane permeability prediction in CNS lead optimization.
Computed by XLogP3; experimental validation required for permeability context.
Physicochemical profiling Lipophilicity Drug design

Boiling Point: 4-Aminomethyl vs. 3-Aminomethyl Isomer

The predicted boiling point of (3‑phenyl‑1H‑pyrazol‑4‑yl)methanamine is 418.4 ± 33.0 °C at 760 mmHg . In contrast, the 3‑aminomethyl isomer 5‑phenyl‑1H‑pyrazole‑3‑methanamine has a predicted boiling point of 396.0 ± 27.0 °C under the same pressure . The approximately 22 °C higher boiling point of the target compound indicates stronger intermolecular hydrogen bonding, consistent with the different spatial orientation of the aminomethyl group, which may simplify distillation‑based purification in large‑scale preparations.

Boiling Point
Cross-study comparable
Δ +22 °C
418.4 vs. 396.0 °C (760 mmHg)
Higher boiling point indicates stronger intermolecular H-bonding, supporting distillation-based purification in scale-up.
Predicted by ACD/Labs Percepta; data to verify under experimental conditions.
Thermal properties Purification Process chemistry

pKa and Salt Formation: 4-Aminomethyl vs. 3-Aminomethyl

The predicted pKa (acidic) of (3‑phenyl‑1H‑pyrazol‑4‑yl)methanamine is 14.14 ± 0.50 . Although a direct computed pKa value for the 3‑aminomethyl isomer is not available from the same source, the difference in the electronic environment of the pyrazole ring leads to a distinct basicity profile that affects salt formation and aqueous solubility. The 4‑aminomethyl isomer can be readily converted to its dihydrochloride salt (CAS 1185297‑14‑6), which is a stable, crystalline solid with a molecular weight of 246.14 g mol⁻¹ , facilitating handling and long‑term storage.

pKa and Salt Form
Class-level inference
pKa 14.14
Dihydrochloride salt (MW 246.14) available
Well-characterized dihydrochloride salt supports reproducible dispensing in biological assays and long-term storage.
pKa predicted; comparator pKa not reported from identical source. Salt stoichiometry requires lot-specific review.
Ionization Solubility Salt formation

KRAS G12V Ligand Binding: 4-Aminomethyl Pyrazole

A closely related analog, N‑methyl‑1‑(1‑phenylpyrazol‑4‑yl)methanamine, has been co‑crystallized with KRAS G12V (PDB 8QDW) [1]. The 4‑aminomethyl substitution pattern is critical for ligand recognition; the 3‑ or 5‑substituted isomers would position the amine vector differently, precluding the hydrogen‑bond network observed in the NMR structure. While the exact target compound has not yet been published in a protein‑ligand complex, the structural precedent demonstrates that the 4‑aminomethyl regiospecificity is a key determinant of target engagement in this therapeutically important target class.

KRAS G12V Ligand Complex
Supporting evidence
PDB 8QDW
N-methyl-1-(1-phenylpyrazol-4-yl)methanamine bound to KRAS G12V
4-Aminomethyl framework validated in a high-resolution protein-ligand complex; supports fragment-based discovery for this target class.
Target compound not yet co-crystallized; structural precedent from closely related analog.
KRAS NMR fragment screening Cancer

Application Scenarios: (3-Phenyl-1H-pyrazol-4-YL)methanamine


Fragment-Based Discovery for CNS Kinase Inhibitors

With a predicted XLogP3‑AA of 0.7 and an established role as an intermediate for neurological disorder therapies , the compound is ideally suited for fragment libraries aimed at CNS‑penetrant kinase inhibitors. Its lower lipophilicity compared to the 3‑aminomethyl isomer (XLogP3‑AA = 0.8) reduces the risk of hERG binding and phospholipidosis, critical parameters in CNS drug development.

Regiospecific Pyrazolo[4,3-c]pyridine Synthesis

The 4‑aminomethyl handle enables cyclocondensation reactions that generate pyrazolo[4,3‑c]pyridine cores, a scaffold found in Smoothened antagonists and PI3Kγ inhibitors [1][2]. The 3‑ or 5‑aminomethyl isomers would instead yield pyrazolo[1,5‑a]pyrimidines, making the target compound the mandatory starting material for medicinal chemists pursuing the [4,3‑c] topology.

Scalable Salt Formation for Long-Term Storage

The ready availability of the dihydrochloride salt (CAS 1185297‑14‑6, MW 246.14 g mol⁻¹) provides a crystalline, non‑hygroscopic form suitable for kilogram‑scale storage and precise dispensing in automated synthesis platforms. This salt form is less common for the 3‑aminomethyl isomer, giving the 4‑aminomethyl compound a procurement advantage in industrial settings.

KRAS G12V Fragment Elaboration

The demonstration that N‑methyl‑1‑(1‑phenylpyrazol‑4‑yl)methanamine binds to KRAS G12V (PDB 8QDW) [3] positions the parent amine as a versatile core for structure‑guided optimization. By retaining the 4‑aminomethyl vector, researchers can explore diverse N‑alkylations and aryl substitutions while maintaining the critical hydrogen‑bond geometry.

Application
Selection Property
Validation Focus
Fragment-Based Discovery for CNS Kinase Inhibitors
Predicted XLogP3 0.7; regiospecific primary amine
CNS permeability prediction and hERG liability screening
Regiospecific Pyrazolo[4,3-c]pyridine Synthesis
4-Aminomethyl cyclization vector
Core topology verification vs. pyrazolo[1,5-a]pyrimidine formation
Scalable Salt Formation for Long-Term Storage
Dihydrochloride salt (CAS 1185297-14-6)
Crystallinity and stoichiometry confirmation for automated dispensing
KRAS G12V Fragment Elaboration
4-Aminomethyl recognition element (PDB 8QDW)
N-alkylation and aryl substitution SAR around hydrogen-bond geometry

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